methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields of science. This compound features a triazole ring substituted with an amino group, a nitrophenyl group, and a carboxylate ester group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction proceeds efficiently at room temperature, yielding the desired triazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amino and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, influencing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the nitrophenyl and amino groups, resulting in different chemical properties and biological activities.
5-Amino-1H-1,2,4-triazole-3-carboxylate: Similar structure but without the methyl ester and nitrophenyl groups, affecting its reactivity and applications.
Uniqueness
Methyl 5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-1-(3-nitrophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-19-10(16)8-9(11)14(13-12-8)6-3-2-4-7(5-6)15(17)18/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVWXNHMLSBVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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